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Compound of Interest

Compound Name:
Bis[6-(5,6-

dihydrochelerythrinyl)]amine

Cat. No.: B3028175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the natural

benzophenanthridine alkaloid, dihydrochelerythrine. This guide provides a comprehensive

overview of the structural elucidation of this complex molecule, consolidating available data

and outlining the key experimental methodologies. The information presented is intended to

serve as a technical resource for researchers engaged in the fields of natural product

synthesis, medicinal chemistry, and drug development. The compound has garnered interest

for its potential biological activities, including antibacterial properties, making a thorough

understanding of its structure crucial for further investigation and development.

Compound Profile
Bis[6-(5,6-dihydrochelerythrinyl)]amine is a molecule formed by the linkage of two 5,6-

dihydrochelerythrine units through a central amine bridge. Its fundamental properties are

summarized in the table below.
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Property Value

Chemical Formula C₄₂H₃₇N₃O₈

Molecular Weight 711.76 g/mol

CAS Number 165393-48-6

IUPAC Name

N-(1,2-dimethoxy-12-methyl-5,6-dihydro-[1]

[2]dioxolo[4,5-g]isoquinolino[3,2-

a]phenanthridin-6-yl)-1,2-dimethoxy-12-methyl-

5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-

a]phenanthridin-6-amine

Synonyms Bis(dihydrochelerythrinyl)amine

Hypothetical Synthetic Pathway and Structure
Elucidation
While a definitive, peer-reviewed synthesis and structural elucidation of Bis[6-(5,6-
dihydrochelerythrinyl)]amine is not readily available in the public domain, a plausible

synthetic route can be postulated based on the reactivity of related alkaloids. The structural

confirmation would then rely on a suite of spectroscopic techniques.

A potential pathway for the synthesis of this dimeric amine is detailed in the Chinese patent

CN101428026A, which focuses on the application of such compounds as antibacterial agents.

The synthesis likely involves the reaction of 5,6-dihydrochelerythrine with an ammonia source

under conditions that favor nucleophilic substitution at the C6 position of the

dihydrochelerythrine core.

Below is a generalized workflow for the synthesis and structural confirmation of Bis[6-(5,6-
dihydrochelerythrinyl)]amine.
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Synthesis

Structure Elucidation

5,6-Dihydrochelerythrine (Starting Material)

Reaction with Ammonia Source (e.g., NH4Cl)

Purification (e.g., Chromatography)

Bis[6-(5,6-dihydrochelerythrinyl)]amine (Final Product)

Mass Spectrometry (HRMS)

Sample for Analysis

Structural Confirmation

NMR Spectroscopy (1H, 13C, 2D) FTIR Spectroscopy UV-Vis Spectroscopy
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Caption: General workflow for the synthesis and structural elucidation of Bis[6-(5,6-
dihydrochelerythrinyl)]amine.

Experimental Protocols (Hypothetical)
The following are detailed, albeit hypothetical, experimental protocols for the key analytical

techniques that would be employed in the structural elucidation of Bis[6-(5,6-
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dihydrochelerythrinyl)]amine.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

Method:

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10

µL/min.

Ionization: The sample is ionized in positive ion mode.

Data Acquisition: Mass spectra are acquired over a mass range of m/z 100-1000.

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined and used

to calculate the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed carbon-hydrogen framework and the connectivity of the

molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Method:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts,

multiplicities, and integrals of all proton signals.

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the

chemical shifts of all carbon atoms.

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), are performed to establish proton-proton and proton-carbon

correlations, which are crucial for assembling the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Method:

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and

pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The spectrum is analyzed for characteristic absorption bands

corresponding to functional groups such as N-H (amine), C-H (aromatic and aliphatic),

C=C (aromatic), and C-O (ether).

Anticipated Spectroscopic Data
Based on the proposed structure, the following table summarizes the expected key

spectroscopic data.
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Technique Expected Observations

HRMS (ESI-TOF)
[M+H]⁺ peak at m/z 712.2608, corresponding to

the elemental formula C₄₂H₃₈N₃O₈⁺.

¹H NMR

Aromatic proton signals in the range of δ 6.5-8.0

ppm. Methoxy group signals around δ 3.9-4.1

ppm. N-methyl group signals around δ 2.5-2.8

ppm. Signals for the dihydro portion of the

molecule, including the C6 proton, would be

expected in the aliphatic region. A signal for the

N-H proton of the central amine bridge would

also be anticipated.

¹³C NMR

Aromatic carbon signals in the range of δ 100-

150 ppm. Methoxy carbon signals around δ 55-

60 ppm. N-methyl carbon signals around δ 40-

45 ppm. Aliphatic carbon signals for the dihydro

portion of the molecule.

FTIR

Absorption bands for N-H stretching (around

3300-3400 cm⁻¹), aromatic C-H stretching

(around 3000-3100 cm⁻¹), aliphatic C-H

stretching (around 2800-3000 cm⁻¹), C=C

aromatic stretching (around 1500-1600 cm⁻¹),

and C-O ether stretching (around 1000-1300

cm⁻¹).

Potential Signaling Pathway Interaction
Given that Bis[6-(5,6-dihydrochelerythrinyl)]amine is a derivative of a known bioactive

alkaloid, it is plausible that it interacts with cellular signaling pathways. The parent compound,

chelerythrine, is a known inhibitor of Protein Kinase C (PKC). It is therefore hypothesized that

the dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine may also target protein

kinases or other enzymes involved in cell signaling and proliferation, which could be the basis

for its reported antibacterial activity.
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Bis[6-(5,6-dihydrochelerythrinyl)]amine
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Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion
The structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine requires a multi-faceted

analytical approach, combining high-resolution mass spectrometry with a suite of NMR and

FTIR spectroscopic techniques. While definitive experimental data from publicly accessible

scientific literature remains elusive, the information presented in this guide, based on the

known chemistry of related compounds and information from patent literature, provides a solid

framework for any research endeavor focused on this intriguing molecule. Further investigation

into its synthesis and biological activity is warranted to fully explore its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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